![molecular formula C18H28N2O3 B6326412 t-Butyl (R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 947275-35-6](/img/structure/B6326412.png)
t-Butyl (R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Overview
Description
The compound “t-Butyl ®-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is also known as Olaparib Impurity 7 . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
The compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances . The preparation of a similar compound started with the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative .Molecular Structure Analysis
The molecular formula of the compound is C9H18N2O2 . The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds . It undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.25 . It is a solid with a melting point of 43-47 °C (lit.) .Mechanism of Action
Safety and Hazards
Future Directions
The compound, due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, is considered as an important synthetic strategy in the field of drug discovery . It can serve as a useful building block/intermediate in the synthesis of several novel organic compounds .
properties
IUPAC Name |
tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFROGXRPOCQX-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131508 | |
Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947275-35-6 | |
Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947275-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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